(2-Methoxypyridin-3-yl)thiourea
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Overview
Description
“(2-Methoxypyridin-3-yl)thiourea” is a chemical compound with the CAS Number: 1103427-47-9 . It has a molecular weight of 183.23 and its IUPAC name is 1-(2-methoxypyridin-3-yl)thiourea . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9N3OS/c1-11-6-5(10-7(8)12)3-2-4-9-6/h2-4H,1H3,(H3,8,10,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Anticancer Applications
- Thiourea-Azetidine Hybrids in Cancer Treatment : Thiourea compounds with a 3-(4-methoxyphenyl)azetidine moiety have shown potent anticancer activity against various human cancer cell lines, including lung, prostate, breast, liver, colon, ovarian, skin, brain, and kidney cancers. They exhibit more potency than Doxorubicin in certain cell lines (Parmar et al., 2021).
Metabolic Studies
- Metabolism of Anti-Cancer Thiourea Derivatives : A study on the metabolism of a novel anti-cancer agent, YH3945, a thiourea derivative, revealed extensive metabolization into 21 different metabolites, including glucuronide conjugates. This metabolism primarily involved O-demethylation and N-debenzylation (Lee et al., 2004).
Antagonistic Activities
- Inhibition of Alpha(v)beta(3) Receptor : Compounds with 3-(6-methoxypyridin-3-yl) structures demonstrated significant antagonistic activity against the alpha(v)beta(3) receptor, suggesting potential use in the treatment and prevention of osteoporosis (Hutchinson et al., 2003).
Microbiological Activity
- Antibacterial and Tuberculostatic Activities : Certain 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives demonstrated significant bacteriostatic and tuberculostatic activities, showcasing their potential in combating bacterial and tuberculosis infections (Miszke et al., 2008).
Molecular Docking and Binding Studies
- Molecular Docking and DNA Binding : A synthesized thiourea compound showed binding with B-DNA and demonstrated cytotoxicity against specific cancer cell lines. Theoretical studies aligned well with experimental results, highlighting its potential as an anticancer agent (Mushtaque et al., 2016).
Polymer Applications
- Development of Heteroaromatic Polymers : A thiourea monomer was used to synthesize heteroaromatic poly(thiourea-imide-ester)s with high molar mass and good solubility in polar solvents. These polymers exhibited high thermal stability, suggesting applications in high-performance materials (Kausar et al., 2013).
Synthesis and Reactions
- Cycloaddition Reactions with Thiourea : Thiourea was utilized in [3+2] cycloaddition with donor-acceptor cyclopropanes, providing an efficient route to diverse 2-amino-4,5-dihydrothiophenes. This showcased thiourea's versatility in chemical synthesis (Xie et al., 2019).
Antibacterial Activity
- Quinoline Thiourea Derivatives as Antibiotics : A quinoline thiourea derivative showed promising bacteriostatic activity against MRSA, comparable to vancomycin, indicating its potential as a new class of antibiotic (Dolan et al., 2016).
Mechanism of Action
Target of Action
Thiourea derivatives, in general, have been known to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific targets for these activities can vary widely and are often dependent on the specific structure and functional groups present in the thiourea derivative.
Mode of Action
Thiourea derivatives are known to interact with their targets through various mechanisms, often involving the formation of strong hydrogen bonds
Biochemical Pathways
Given the broad range of biological activities associated with thiourea derivatives , it is likely that multiple pathways could be affected
Pharmacokinetics
The compound’s molecular weight (18323 g/mol) suggests that it could potentially be absorbed and distributed in the body. The presence of the methoxypyridinyl group could influence the compound’s metabolism and excretion, but further studies would be needed to confirm this.
Result of Action
Given the known biological activities of thiourea derivatives , it is possible that the compound could exert effects such as inhibiting bacterial growth, reducing oxidative stress, inhibiting cancer cell proliferation, reducing inflammation, inhibiting Alzheimer’s disease progression, inhibiting tuberculosis bacteria, and inhibiting malaria parasites. The specific effects would likely depend on the compound’s targets and mode of action.
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-11-6-5(10-7(8)12)3-2-4-9-6/h2-4H,1H3,(H3,8,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMVCPFWSGSMAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1103427-47-9 |
Source
|
Record name | (2-methoxypyridin-3-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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